

Rubreserine: A Technical Guide to its Chemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine, a quinonoid derivative of eseroline, is a natural product that has garnered significant interest in the scientific community for its potent biological activities. Historically known as a degradation product of physostigmine, recent research has illuminated its potential as a specific inhibitor of folate biosynthesis, presenting a promising avenue for the development of novel anti-parasitic and anti-plant agents. This technical guide provides an indepth overview of **Rubreserine**, covering its chemical identity, synthesis, biological mechanism of action, and relevant experimental protocols.

Chemical Identity and Molecular Structure

Rubreserine is chemically identified by the following:

- CAS Number: 18455-27-1[1][2][3][4][5]
- Molecular Formula: C13H16N2O2[1][2][6]
- Molecular Weight: 232.28 g/mol [1][2][6]
- IUPAC Name: (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione[2] [6]



The molecular structure of **Rubreserine** is characterized by a tricyclic o-quinone system, which is crucial for its biological activity.[2]

Molecular Structure of Rubreserine

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **Rubreserine** is presented in the tables below for easy reference and comparison.

Property	Value	Reference
Physical State	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Storage Conditions	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)	[1][2]



Biological Activity	Value	Organism/Enzyme	Reference
IC ₅₀ (GAT-ADCS inhibition)	~8 μM	Plant GAT-ADCS	[7]
IC ₅₀ (Growth Inhibition)	65 μΜ	Arabidopsis thaliana	[7]
IC ₅₀ (Growth Inhibition)	20 μΜ	Toxoplasma gondii	[7]
IC ₅₀ (Growth Inhibition)	1 μΜ	Plasmodium falciparum	[7]
Effect on Folate Content	40-50% decrease	Arabidopsis thaliana and Toxoplasma gondii	[7]

Mechanism of Action: Inhibition of Folate Biosynthesis

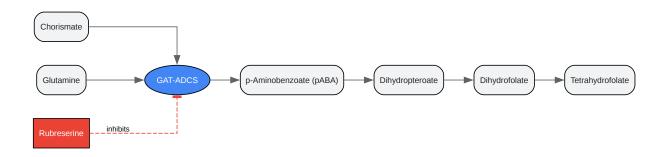
Rubreserine's primary mechanism of action is the inhibition of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). This enzyme is a key player in the biosynthesis of p-aminobenzoate (pABA), a precursor for folate synthesis in plants and apicomplexan parasites. By inhibiting the GAT domain of GAT-ADCS, **Rubreserine** effectively blocks the production of pABA, leading to a depletion of the folate pool and subsequent inhibition of growth and proliferation.[7]

The specificity of **Rubreserine** for the folate biosynthesis pathway has been demonstrated by rescue experiments where the addition of pABA or 5-formyltetrahydrofolate restored the growth of Arabidopsis and Toxoplasma in the presence of the inhibitor at concentrations up to its IC₅₀ value.[7]

Signaling Pathway Diagram

The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by **Rubreserine**.





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- To cite this document: BenchChem. [Rubreserine: A Technical Guide to its Chemistry and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680255#rubreserine-cas-number-and-molecular-structure]



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